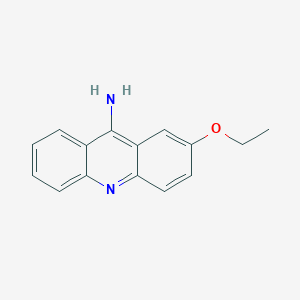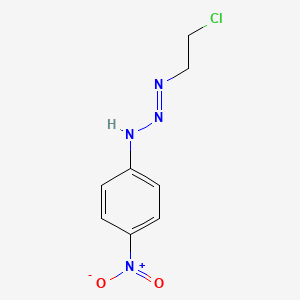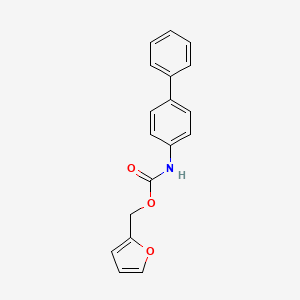
N-(indol-3-ylacetoxy)succinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(indol-3-ylacetoxy)succinimide is a chemical compound that features an indole ring attached to a succinimide moiety through an acetoxy linker.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(indol-3-ylacetoxy)succinimide typically involves the reaction of indole-3-acetic acid with succinimide in the presence of a coupling agent. One common method includes the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the ester bond between the indole-3-acetic acid and succinimide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(indol-3-ylacetoxy)succinimide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the carbonyl groups in the succinimide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
N-(indol-3-ylacetoxy)succinimide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates
Mecanismo De Acción
The mechanism of action of N-(indol-3-ylacetoxy)succinimide involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, influencing biological pathways. The succinimide moiety may also play a role in the compound’s activity by stabilizing the molecule and facilitating its binding to targets .
Comparación Con Compuestos Similares
Similar Compounds
N-(indol-3-ylacetyl)amino acids: These compounds have similar structures but differ in the nature of the linker and the attached groups.
Indole-3-carboxamides: These compounds share the indole ring but have different functional groups attached to the indole.
Uniqueness
N-(indol-3-ylacetoxy)succinimide is unique due to its specific combination of the indole ring and succinimide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H12N2O4 |
|---|---|
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C14H12N2O4/c17-12-5-6-13(18)16(12)20-14(19)7-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2 |
Clave InChI |
ACWBSFVNLCKHNM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


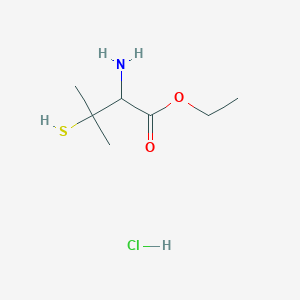

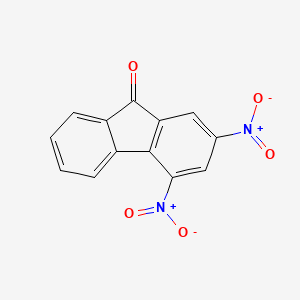
![ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol](/img/structure/B14001254.png)
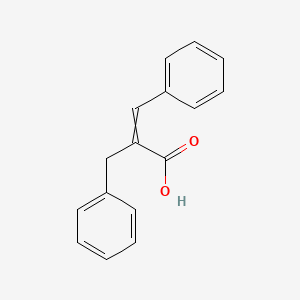

![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)
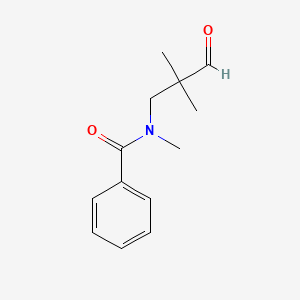
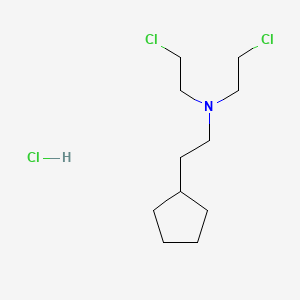

![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
